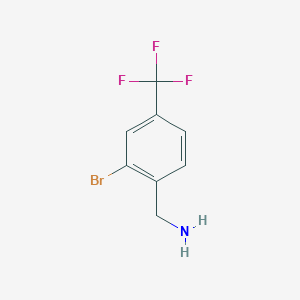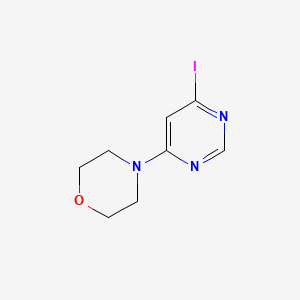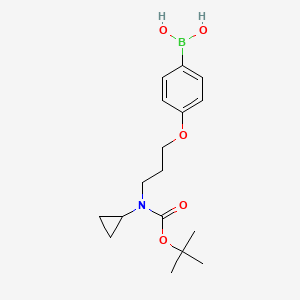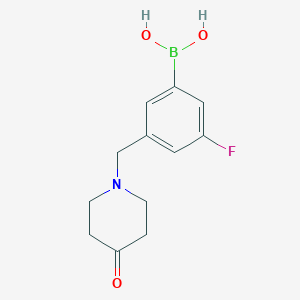
3-(2-Morpholinoethyl)phenylboronsäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anwendungen in der Sensorik
3-(2-Morpholinoethyl)phenylboronsäure: wird aufgrund seiner Fähigkeit, reversible kovalente Komplexe mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen zu bilden, häufig in Sensoranwendungen eingesetzt . Diese Eigenschaft wird in verschiedenen homogenen Assays und heterogenen Nachweismethoden genutzt, einschließlich der Entwicklung von Sensoren für Glucose und andere biologisch relevante Moleküle.
Biologische Markierung
Die Wechselwirkung der Verbindung mit Diolen ermöglicht auch die Verwendung für die biologische Markierung. Sie kann an Biomoleküle konjugiert werden und bietet so ein Mittel, um biologische Prozesse zu verfolgen oder zu quantifizieren .
Proteinmanipulation und -modifikation
Boronsäuren, einschließlich This compound, können mit Proteinen interagieren, insbesondere mit solchen, die glykosylierte Seitenketten aufweisen. Diese Wechselwirkung kann für die Proteinmanipulation und -modifikation genutzt werden, was in der Forschung und in therapeutischen Anwendungen von großem Wert ist .
Trennungstechnologien
Im Bereich der Trennungstechnologien kann This compound verwendet werden, um Affinitätssäulen zu erstellen, die selektiv an bestimmte Arten von Molekülen binden, wie z. B. glykosylierte Proteine, und so ihre Trennung von komplexen Gemischen ermöglichen .
Therapeutikaentwicklung
Die Wechselwirkung von Boronsäuren mit biologischen Molekülen wird auch für die Entwicklung von Therapeutika untersucht. So können beispielsweise auf Boronsäure basierende Inhibitoren entwickelt werden, die spezifische Enzyme oder Signalwege angreifen .
Kontrollierte Freisetzungssysteme
Im Bereich der Wirkstoffabgabe kann This compound in Polymere eingearbeitet werden, die auf das Vorhandensein von Zuckern wie Glucose reagieren. Diese Reaktionsfähigkeit kann genutzt werden, um kontrollierte Freisetzungssysteme für Insulin oder andere Medikamente zu entwickeln .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 3-(2-Morpholinoethyl)phenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The 3-(2-Morpholinoethyl)phenylboronic acid, as an organoboron reagent, plays a crucial role in this process .
Mode of Action
The 3-(2-Morpholinoethyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . The 3-(2-Morpholinoethyl)phenylboronic acid is one such nucleophilic organic group .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 3-(2-Morpholinoethyl)phenylboronic acid participates, affects the biochemical pathway of carbon–carbon bond formation . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It is known that the compound is water soluble , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of 3-(2-Morpholinoethyl)phenylboronic acid’s action are primarily seen in the formation of new carbon–carbon bonds . This is a crucial process in organic synthesis, particularly in the creation of new molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2-Morpholinoethyl)phenylboronic acid. For instance, the compound is water soluble and may spread in water systems . This solubility can affect the compound’s distribution and its interaction with its targets.
Eigenschaften
IUPAC Name |
[3-(2-morpholin-4-ylethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c15-13(16)12-3-1-2-11(10-12)4-5-14-6-8-17-9-7-14/h1-3,10,15-16H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLMLQQXSGIRFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CCN2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



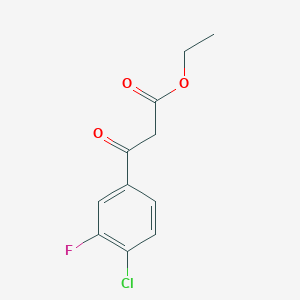

![ethyl 6-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408780.png)
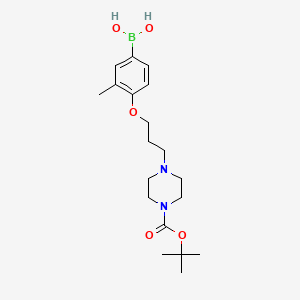
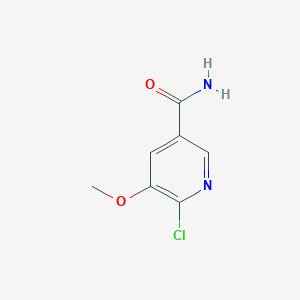
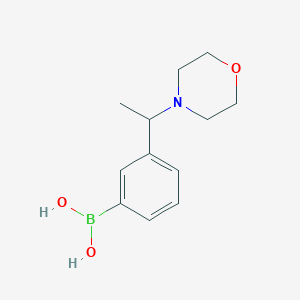

![4-Tosyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B1408790.png)
![(4aR,8aR)-1-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one hydrochloride](/img/structure/B1408791.png)
